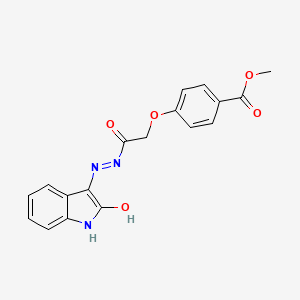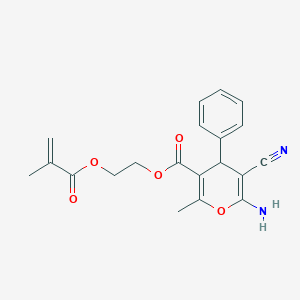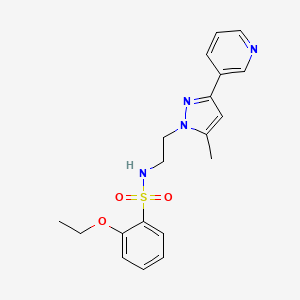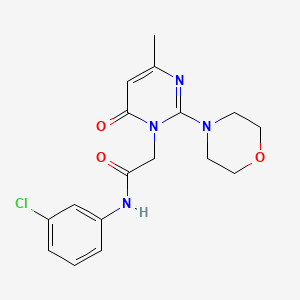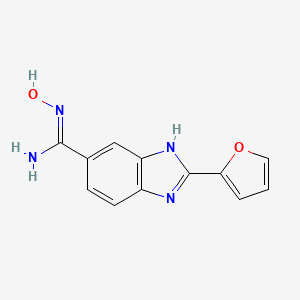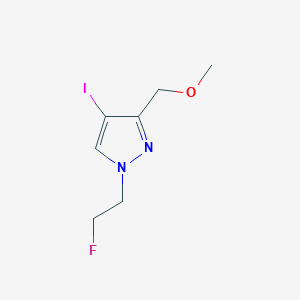![molecular formula C18H13N3OS B2398390 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol CAS No. 885459-97-2](/img/structure/B2398390.png)
5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a chemical compound with the molecular formula C18H13N3OS and a molecular weight of 319.38 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol”, has been a subject of interest due to their wide range of biological and pharmacological activities . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives .Molecular Structure Analysis
The molecular structure of “5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” consists of a quinoline ring attached to an oxadiazole ring via a carbon atom. The oxadiazole ring is further attached to a thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” include a molecular weight of 319.38 and a molecular formula of C18H13N3OS . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Several studies have highlighted the antimicrobial and antifungal efficacy of quinoline and oxadiazole derivatives. Sharma, Hussain, and Amir (2008) synthesized a series of quinolin-8-ol analogues, demonstrating significant antibacterial activity against S. aureus and E. coli, as well as antifungal agents with moderate activity (J. Sharma, S. Hussain, & M. Amir, 2008). Özyanik, Demirci, Bektaş, and Demirbas (2012) prepared and evaluated quinoline derivatives containing an azole nucleus for antimicrobial activity, discovering compounds with good to moderate efficacy against a variety of microorganisms (Muhammet Özyanik, S. Demirci, H. Bektaş, & N. Demirbas, 2012).
Antiprotozoal and Anticancer Properties
Patel et al. (2017) evaluated a series of quinoxaline-based 1,3,4-oxadiazoles for their antimicrobial and antiprotozoal activities, identifying compounds with promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential therapeutic applications (N. Patel et al., 2017). Faldu et al. (2014) synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, screening them for in vitro antimicrobial activity and identifying potential as potent therapeutic agents (Viral J. Faldu et al., 2014).
Physicochemical and Theoretical Studies
Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, revealing insights into their protective mechanisms against corrosion through physicochemical and theoretical studies (P. Ammal, M. Prajila, & A. Joseph, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
5-[2-(4-methylphenyl)quinolin-4-yl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-11-6-8-12(9-7-11)16-10-14(17-20-21-18(23)22-17)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQTFCDEFHVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
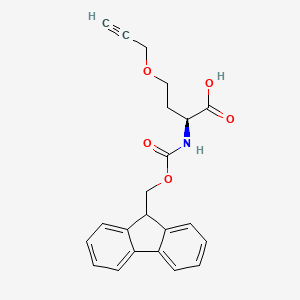
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
![1,4-Dioxa-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2398316.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)
